3-(1-Methylcyclopropyl)propanoic acid

Description

Significance of Cyclopropane (B1198618) Moieties in Contemporary Organic Chemistry

The cyclopropane ring, a three-membered cyclic alkane, is a cornerstone of modern organic chemistry due to its unique structural and electronic properties. fiveable.mewikipedia.org Its defining feature is significant ring strain, resulting from C-C-C bond angles of 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. fiveable.me This high degree of strain makes the cyclopropane ring reactive and prone to ring-opening reactions, providing a versatile tool for synthetic chemists. ontosight.ai

In medicinal chemistry, the incorporation of a cyclopropane moiety is a widely used strategy to enhance the pharmacological profile of drug candidates. The rigid nature of the ring allows chemists to exert precise control over the spatial arrangement of functional groups, which can lead to higher potency and selectivity for specific biological targets. nbinno.com This conformational locking is crucial for optimizing interactions with enzymes or receptors. nbinno.com Furthermore, the cyclopropane unit often imparts increased metabolic stability, as it is more resistant to enzymatic degradation compared to more flexible aliphatic chains. nbinno.com This can result in a longer drug half-life and improved dosing regimens. nbinno.com The unique "bent" bonds of the cyclopropane ring have a higher p-character, giving them olefin-like properties in some reactions and influencing their biological interactions. nbinno.com

Overview of Propanoic Acid Derivatives in Advanced Chemical Synthesis

Propanoic acid, also known as propionic acid, and its derivatives are fundamental building blocks in a wide range of chemical industries. ontosight.airesearchgate.net They serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, solvents, and artificial flavorings. ontosight.ainih.govwikipedia.org The versatility of the propanoic acid scaffold allows for extensive chemical modification, leading to a diverse array of compounds with tailored properties. ontosight.ai

In advanced chemical synthesis, propanoic acid derivatives are utilized in various reactions to construct more complex molecular architectures. nih.gov For example, they can be esterified with alcohols to create esters with applications ranging from thermoplastics like cellulose-acetate-propionate to solvents and flavorings. researchgate.netwikipedia.org The carboxylic acid group provides a reactive handle for transformations such as amidation, reduction, and conversion to other functional groups, making it a valuable synthon for organic chemists. Research continues to explore novel applications, including their use in developing biodegradable plastics and their potential biological activities as candidates for drug development. ontosight.ai

Structural Features and Emerging Research Focus of 3-(1-Methylcyclopropyl)propanoic Acid

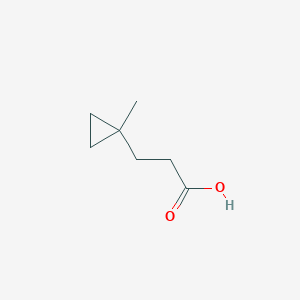

This compound is a specific derivative that combines the key features of both a cyclopropane ring and a propanoic acid chain. Its structure consists of a propanoic acid molecule where a 1-methylcyclopropyl group is attached to the third carbon of the chain.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 87433-66-7 |

| SMILES | CC1(CC1)CCC(=O)O |

| InChIKey | YCVOGPHTDVZENI-UHFFFAOYSA-N |

| Data sourced from PubChem CID 13203125. nih.gov |

The emerging research focus on molecules like this compound lies in its potential use as a specialized building block in medicinal chemistry. While specific studies on this exact compound are not extensively documented in mainstream literature, its structure is analogous to fragments found in more complex, biologically active molecules. For instance, research into 3-arylpropionic acids as selective agonists for sphingosine-1-phosphate receptor-1 (S1P1) has shown that modifications to the propionic acid chain, including the introduction of cyclopropane rings, can enhance pharmacokinetic properties like metabolic stability and half-life. researchgate.net This suggests that compounds like this compound are of interest as tools to fine-tune the properties of potential drug candidates.

Current State and Future Directions in Academic Investigations of Cyclopropyl (B3062369) Propanoic Acid Systems

The current academic landscape for cyclopropyl propanoic acid systems is characterized by their application in the synthesis of novel therapeutic agents and the study of their biological activities. The combination of the conformationally rigid cyclopropane unit and the versatile propanoic acid tail makes these systems attractive scaffolds for drug discovery. nbinno.commdpi.com

Future research is likely to focus on several key areas. Firstly, the development of new synthetic methods for accessing a wider variety of substituted cyclopropyl propanoic acids will be crucial for expanding the chemical space available for screening. Secondly, there is a growing interest in the biological evaluation of these compounds. For example, studies on related molecules like 1-amino-cyclopropane-1-carboxylic acid (ACCA) are exploring its potential to enhance crop resistance to stressors, indicating the broad applicability of cyclopropane-containing carboxylic acids. nih.gov Similarly, other propanoic acid derivatives are being investigated for their anticancer and antioxidant properties. mdpi.com

The exploration of compounds like this compound and its derivatives as components of larger, more complex molecules is a promising direction. By incorporating this motif, researchers can systematically study the impact of the 1-methylcyclopropyl group on a molecule's bioactivity, absorption, distribution, metabolism, and excretion (ADME) properties. This will likely lead to the discovery of novel drug candidates with improved efficacy and safety profiles across various therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylcyclopropyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(4-5-7)3-2-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVOGPHTDVZENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90527276 | |

| Record name | 3-(1-Methylcyclopropyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87433-66-7 | |

| Record name | 3-(1-Methylcyclopropyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-methylcyclopropyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Transformations of 3 1 Methylcyclopropyl Propanoic Acid Derivatives

Chemical Reactions of the Carboxylic Acid Functionality

The carboxylic acid group in 3-(1-methylcyclopropyl)propanoic acid undergoes a range of characteristic reactions, serving as a versatile handle for molecular elaboration.

Acid-Base Equilibria and Salt Formation

The equilibrium for the dissociation of this compound in water can be represented as follows:

| Reaction | Description |

|---|---|

| Acid Dissociation | C₃H₅(CH₃)CH₂CH₂COOH + H₂O ⇌ C₃H₅(CH₃)CH₂CH₂COO⁻ + H₃O⁺ |

| Salt Formation | C₃H₅(CH₃)CH₂CH₂COOH + NaOH → C₃H₅(CH₃)CH₂CH₂COONa + H₂O |

The formation of stable salts with inorganic or organic bases is a fundamental property that can be utilized for purification and isolation of this compound.

Nucleophilic Acyl Substitution Reactions (e.g., Amide Synthesis, Anhydride (B1165640) Formation)

The carbonyl carbon of the carboxylic acid group is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. rsc.orgwikipedia.org These reactions are pivotal for the synthesis of various derivatives such as amides and anhydrides. rsc.org

Amide Synthesis: this compound can be converted to its corresponding amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. Common methods for amide formation include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive species such as an acid chloride. nih.gov The direct reaction with an amine is generally unfavorable as it leads to an acid-base reaction forming a salt. nih.gov

A general scheme for the synthesis of an amide from this compound is shown below:

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1. Activation | This compound + SOCl₂ | 3-(1-Methylcyclopropyl)propanoyl chloride | Conversion to a highly reactive acid chloride. |

| 2. Amination | 3-(1-Methylcyclopropyl)propanoyl chloride + RNH₂ | N-alkyl-3-(1-methylcyclopropyl)propanamide | Nucleophilic attack by the amine on the acid chloride. |

Anhydride Formation: Symmetrical anhydrides can be synthesized from two equivalents of a carboxylic acid through a dehydration reaction. This process is often facilitated by heating or by the use of a dehydrating agent. For instance, propanoic anhydride can be formed by the thermal dehydration of propanoic acid. nist.gov A similar approach could be envisioned for this compound.

Alternatively, an anhydride can be formed by the reaction of a carboxylate salt with an acid chloride, a classic example of nucleophilic acyl substitution. rsc.org

| Reactants | Product | Reaction Type |

|---|---|---|

| 2 x this compound | 3-(1-Methylcyclopropyl)propanoic anhydride | Dehydration |

| 3-(1-Methylcyclopropyl)propanoate + 3-(1-Methylcyclopropyl)propanoyl chloride | 3-(1-Methylcyclopropyl)propanoic anhydride | Nucleophilic Acyl Substitution |

Transformations Involving the Cyclopropane (B1198618) Ring System

The strained three-membered ring of this compound is a key structural feature that enables a variety of unique and powerful chemical transformations.

Ring-Opening Reactions and Mechanistic Pathways (e.g., Metal-Catalyzed Ring Opening)

The inherent ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, leading to the formation of acyclic products. These ring-opening reactions can be initiated by metals, acids, or radicals.

Metal-Catalyzed Ring Opening: Transition metals can catalyze the ring-opening of cyclopropanes, often proceeding through the formation of metallacyclobutane intermediates. The regioselectivity of the ring opening can be influenced by the nature of the metal catalyst and the substituents on the cyclopropane ring. For instance, nickel-catalyzed additions of organometallic reagents to cyclopropyl (B3062369) ketones can lead to ring-opened products. mdpi.com While specific examples with this compound are scarce, the principles of metal-catalyzed C-C bond activation in cyclopropyl systems are well-established. mdpi.comuni.lu

Radical Ring-Opening: The cyclopropane ring can also be opened via radical pathways. For example, the addition of a radical species to a cyclopropane derivative can induce homolytic cleavage of a C-C bond within the ring, generating a more stable open-chain radical intermediate. iajpr.com These intermediates can then participate in subsequent reactions, such as cyclizations onto other parts of the molecule. iajpr.comnih.gov

A general representation of a radical-mediated ring-opening is as follows:

| Initiator | Intermediate | Product Type |

|---|---|---|

| Radical (R•) | Open-chain radical | Functionalized acyclic compound |

Selective C-H Functionalization Adjacent to the Cyclopropane Ring

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. In the context of cyclopropane-containing molecules, selective C-H functionalization adjacent to the ring has been achieved. nih.gov This approach allows for the introduction of new functional groups without altering the core cyclopropane structure. Palladium-catalyzed C-H arylation of cyclopropanes has been demonstrated, providing access to substituted cyclopropane derivatives. nih.gov The directing group plays a crucial role in controlling the regioselectivity of the C-H activation. For derivatives of this compound, the carboxylic acid group itself or a derivative thereof could potentially serve as a directing group to facilitate C-H functionalization at a specific position. mdpi.com

Cycloaddition Reactions with Cyclopropyl-Substituted Substrates

Cyclopropane derivatives can participate in various cycloaddition reactions, acting as three-carbon building blocks. These reactions, often promoted by Lewis acids or transition metals, can lead to the formation of five- or six-membered rings. For example, donor-acceptor cyclopropanes can undergo [3+2] cycloaddition reactions with various dipolarophiles. While the propanoic acid chain in this compound does not directly activate the cyclopropane ring for such reactions, derivatives of the carboxylic acid could be designed to participate in intramolecular cycloadditions. Furthermore, the cyclopropyl group can influence the reactivity and stereoselectivity of cycloaddition reactions involving adjacent functional groups.

Catalytic Organic Transformations Utilizing this compound Analogues

The unique structural features of this compound analogues, namely the sterically hindered trisubstituted cyclopropane ring and the propanoic acid side chain, make them interesting substrates for catalytic organic transformations. These reactions can be broadly categorized into those mediated by organometallic complexes and those employing small organic molecules as catalysts.

Organometallic catalysis provides powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, and analogues of this compound could serve as versatile building blocks in such transformations. The reactivity of the cyclopropane ring and the carboxylic acid moiety can be selectively harnessed depending on the choice of metal catalyst and reaction conditions.

One of the most established methods for C-C bond formation involving cyclopropane rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov While direct use of this compound would require conversion to a suitable organoboron derivative, this approach highlights a potential pathway for derivatization. For instance, a boronic acid analogue could be coupled with a variety of aryl or vinyl halides. Research on related cyclopropylboronic acids has demonstrated the feasibility of such couplings, which are tolerant of various functional groups. nih.gov

Another avenue for C-C bond formation involves the ring-opening of cyclopropyl ketones, which could be accessed from this compound. Nickel-catalyzed reactions, for example, can mediate the coupling of cyclopropyl ketones with various electrophiles. These transformations often proceed via a metallacyclic intermediate, leading to the formation of a new C-C bond at the expense of the cyclopropane ring. Lewis acid-mediated ring-opening reactions of cyclopropyl ketone derivatives with various nucleophiles also provide a route to functionalized products. mdpi.com

Decarboxylative cross-coupling presents a more direct approach to utilize the carboxylic acid functionality. organic-chemistry.orgnih.gov Transition metal catalysts, particularly those based on palladium, nickel, or copper, can facilitate the coupling of carboxylic acids with organohalides or other coupling partners, with the extrusion of carbon dioxide. This strategy could enable the direct conversion of this compound into compounds where the carboxylic acid group is replaced by a new carbon or heteroatom substituent.

The formation of C-X bonds (where X can be O, N, S, etc.) on cyclopropane-containing molecules has also been explored. Copper-catalyzed Chan-Lam and Buchwald-Hartwig aminations, for instance, are powerful methods for the formation of C-N bonds. While these are typically employed with aryl or vinyl halides, adaptations for C(sp³)-H activation or coupling with organoboron reagents could provide a route to aminated derivatives of this compound.

Table 1: Representative Organometallic Transformations of Cyclopropane Derivatives

| Transformation | Catalyst/Reagents | Substrate Type | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Cyclopropylboronic acid | Aryl/Vinyl cyclopropane | Formation of C(sp²)-C(sp³) bond |

| Ring-Opening Coupling | Ni catalyst, Lewis Acid | Cyclopropyl ketone | Functionalized ketone | Ring-opening C-C bond formation |

| Decarboxylative Coupling | Pd or Ni catalyst | Carboxylic acid | Substituted cyclopropane | Direct use of carboxylic acid |

| Chan-Lam Coupling | Cu catalyst, Base | Cyclopropylboronic acid | N- or O-cyclopropyl | Formation of C-N or C-O bond |

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, often mimicking the principles of enzymatic catalysis. For analogues of this compound, organocatalysis could be employed to introduce chirality either by functionalizing the existing molecule or by constructing the chiral cyclopropane ring itself.

A key strategy in organocatalysis is the activation of carbonyl compounds. The propanoic acid side chain of the target molecule could be converted into various carbonyl functionalities, such as aldehydes, ketones, or esters, which are amenable to organocatalytic transformations. For instance, an aldehyde derivative could undergo asymmetric α-functionalization via enamine catalysis using chiral secondary amines like proline or its derivatives. nih.govnih.gov This would allow for the introduction of a variety of substituents at the carbon adjacent to the carbonyl group with high enantioselectivity.

Alternatively, if the carbonyl group is part of an α,β-unsaturated system, iminium ion catalysis with chiral secondary amines can facilitate enantioselective conjugate additions of nucleophiles. mdpi.com This would enable the formation of a new stereocenter at the β-position relative to the carbonyl group.

The carboxylic acid moiety itself can participate in asymmetric transformations. For instance, in a notable study, a chiral N,N'-dioxide-scandium(III) complex was used to catalyze the asymmetric ring-opening of cyclopropyl ketones with carboxylic acids acting as nucleophiles. This demonstrates the potential for the carboxylic acid group of one molecule to be involved in the enantioselective transformation of another.

Furthermore, the development of novel chiral catalysts is a continuous effort in organocatalysis. Chiral Brønsted acids, such as phosphoric acids, or bifunctional catalysts combining a hydrogen-bond donor with a basic site, could potentially be employed for the asymmetric functionalization of derivatives of this compound. These catalysts can activate substrates through hydrogen bonding, enabling enantioselective reactions.

While direct applications of organocatalysis to this compound are not extensively documented, the established principles of organocatalysis suggest a rich potential for the asymmetric synthesis and functionalization of its derivatives.

Table 2: Potential Organocatalytic Transformations for Derivatives of this compound

| Transformation | Catalyst Type | Substrate Moiety | Activation Mode | Potential Product |

| α-Functionalization | Chiral secondary amine | Aldehyde/Ketone | Enamine catalysis | α-Substituted carbonyl |

| Conjugate Addition | Chiral secondary amine | α,β-Unsaturated carbonyl | Iminium ion catalysis | β-Substituted carbonyl |

| Ring-Opening | Chiral Lewis acid | Cyclopropyl ketone | Lewis acid activation | Chiral ester |

| Asymmetric Protonation | Chiral Brønsted acid | Enolate derivative | Brønsted acid catalysis | Chiral carbonyl |

Computational and Theoretical Investigations of 3 1 Methylcyclopropyl Propanoic Acid and Its Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into electronic structure, which governs a molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netmdpi.com It is particularly effective for studying systems like cyclopropane (B1198618) derivatives to shed light on reaction mechanisms and selectivity. acs.orgnih.gov For 3-(1-methylcyclopropyl)propanoic acid, DFT calculations would be employed to optimize the molecule's ground state geometry, determining the most stable three-dimensional arrangement of its atoms.

Furthermore, DFT is crucial for exploring potential reaction pathways by locating and characterizing transition states—the high-energy structures that connect reactants to products. In reactions involving the cyclopropyl (B3062369) group, such as ring-opening, DFT calculations can elucidate the regio- and stereoselectivity by comparing the energy barriers of different pathways. acs.orgnih.gov For instance, a computational study on the tandem Heck–ring-opening of cyclopropyldiol derivatives used DFT to reveal that the reaction proceeds toward the less substituted alcohol, demonstrating selective cleavage of a specific C-C bond in the ring. nih.gov Such studies provide a mechanistic understanding that is consistent with experimental observations. acs.org The table below illustrates the type of energy data that would be generated from DFT calculations on a hypothetical reaction of this compound.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway This table is illustrative and does not represent real experimental data.

| Species | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |

| Reactant (Ground State) | B3LYP/6-31G(d) | PCM (Water) | 0.0 |

| Transition State 1 | B3LYP/6-31G(d) | PCM (Water) | +22.5 |

| Intermediate | B3LYP/6-31G(d) | PCM (Water) | +5.3 |

| Transition State 2 | B3LYP/6-31G(d) | PCM (Water) | +18.9 |

| Product (Ground State) | B3LYP/6-31G(d) | PCM (Water) | -15.7 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is also a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. mdpi.com Quantum mechanical methods, particularly DFT, can predict NMR chemical shifts with reasonable accuracy. mdpi.commdpi.com For ¹H NMR shifts, DFT calculations can achieve root mean square errors of 0.2–0.4 ppm compared to experimental values. mdpi.com

For this compound, theoretical calculations would predict the chemical shifts for the distinct protons in the molecule: the methyl group, the cyclopropyl ring protons, the methylene (B1212753) protons of the propanoic chain, and the acidic proton of the carboxyl group. These predictions are valuable for assigning peaks in an experimental spectrum. The accuracy of these predictions can be further improved by using machine learning algorithms trained on large datasets of experimental and calculated spectra. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table contains hypothetical data based on typical chemical shift values for similar structural motifs and does not represent experimentally verified results.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | Singlet | - |

| -CH₂-COOH | 2.38 | Triplet | 7.5 |

| -CH₂-CH₂- | 1.55 | Triplet | 7.5 |

| -CH₃ | 1.16 | Singlet | - |

| Cyclopropyl -CH₂- (cis to methyl) | 0.40 | Multiplet | - |

| Cyclopropyl -CH₂- (trans to methyl) | 0.30 | Multiplet | - |

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic structure, molecular modeling and dynamics simulations provide insights into the physical movements and interactions of atoms and molecules over time.

Molecules with rotatable single bonds, like the propanoic acid chain in this compound, can exist as a mixture of different conformers. nih.gov Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them. This can be achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step, thereby generating a potential energy surface (PES). mdpi.com

For similar molecules like 3-(trimethylsilyl)propionic acid, conformational preferences have been studied using a combination of NMR spectroscopy and calculations to determine the equilibrium populations of anti and gauche rotamers in various solvents. nih.gov A similar approach for this compound would reveal how the bulky cyclopropyl group influences the conformational preferences of the propanoic acid side chain and how these preferences might change in different solvent environments.

Understanding how a molecule interacts with its environment or with other molecules, such as biological receptors or catalysts, is crucial for applications in drug design and materials science. mdpi.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second one to form a stable complex. mdpi.com For example, if this compound were being investigated as a potential ligand for a protein, docking simulations could predict its binding mode and affinity within the protein's active site.

Molecular dynamics (MD) simulations can further explore the stability and dynamics of such complexes over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, solvent effects, and the specific intermolecular interactions (like hydrogen bonds) that stabilize the complex. nih.govmdpi.com These studies are fundamental in rational drug design and in understanding molecular recognition phenomena. mdpi.com

Elucidation of Reaction Mechanisms via Computational Chemistry

The strained three-membered ring of cyclopropane derivatives makes them susceptible to various ring-opening reactions, which are valuable in organic synthesis. researchgate.net Computational chemistry is an indispensable tool for elucidating the complex mechanisms of these reactions. nih.govnih.gov The high reactivity and transient nature of radical intermediates often make them difficult to study experimentally, making computational modeling particularly important. nih.gov

By using methods like DFT, chemists can map out the entire reaction pathway, identifying intermediates and transition states. nih.gov This allows for a detailed understanding of factors controlling the reaction's outcome, such as selectivity. For instance, in palladium-catalyzed ring-opening reactions of cyclopropyl-containing molecules, DFT studies have been instrumental in explaining the observed regio- and stereoselectivity by showing how factors like hydroxyl group coordination to the metal center can direct the reaction along a specific path. acs.orgnih.gov Applying these computational strategies to this compound would allow for the prediction of its reactivity under various conditions (e.g., radical, thermal, or metal-catalyzed) and provide a rational basis for its use in synthetic chemistry.

Prediction of Molecular Descriptors (e.g., Collision Cross Section)

In the computational investigation of molecular systems, the prediction of molecular descriptors plays a crucial role in characterizing the physicochemical properties of a compound and forecasting its behavior in various environments. These descriptors are numerical values that encode different aspects of a molecule's structure and are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a range of molecular descriptors has been computationally predicted, providing insights into its molecular size, shape, and electronic distribution.

One of the increasingly important molecular descriptors is the Collision Cross Section (CCS). The CCS is a measure of the effective area of an ion in the gas phase, which is determined by its interaction with a buffer gas. nih.gov It is a robust and reproducible physicochemical parameter that reflects the three-dimensional conformation of an ion. nih.govmdpi.com The prediction of CCS values has become particularly valuable in the field of metabolomics and other 'omics' studies for the identification and characterization of small molecules. nih.govbiorxiv.org

For this compound, several key molecular descriptors have been computed. These include properties such as molecular weight, XLogP3 (a measure of lipophilicity), topological polar surface area, and the number of rotatable bonds. nih.gov

Detailed computational predictions have been made for the Collision Cross Section (CCS) of this compound in the form of various adducts. These predictions, calculated using the CCSbase model, provide valuable data for analytical techniques such as ion mobility-mass spectrometry (IM-MS), which can aid in the compound's identification in complex mixtures. uni.lumdpi.com The predicted CCS values for different ionic species of this compound are presented in the table below. uni.lu

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 129.09100 | 127.1 |

| [M+Na]⁺ | 151.07294 | 136.2 |

| [M-H]⁻ | 127.07644 | 130.8 |

| [M+NH₄]⁺ | 146.11754 | 145.6 |

| [M+K]⁺ | 167.04688 | 135.1 |

| [M+H-H₂O]⁺ | 111.08098 | 123.0 |

| [M+HCOO]⁻ | 173.08192 | 148.8 |

| [M+CH₃COO]⁻ | 187.09757 | 173.2 |

| [M+Na-2H]⁻ | 149.05839 | 133.7 |

| [M]⁺ | 128.08317 | 130.1 |

| [M]⁻ | 128.08427 | 130.1 |

Data sourced from PubChemLite. The m/z value represents the mass-to-charge ratio of the adduct. Predicted CCS values are given in square angstroms (Ų). uni.lu

These predicted values are instrumental for researchers using IM-MS, as they provide a reference point for the identification of this compound without the need for an authentic analytical standard. The CCS value, in conjunction with accurate mass measurements, significantly increases the confidence in compound annotation. biorxiv.org

Biosynthesis and Natural Occurrence of Cyclopropane Containing Carboxylic Acids

Identification of 1-Methylcyclopropyl Moieties in Naturally Occurring Compounds

The cyclopropane (B1198618) ring is a structural feature found in a wide array of natural products, including terpenes, fatty acid metabolites, and amino acids. marquette.edu While the simple 1-methylcyclopropyl moiety itself is a component of more complex structures, its identification is often part of the characterization of larger bioactive molecules. The rigid, three-membered ring provides a unique conformational constraint and lipophilicity that can be crucial for biological activity. epfl.ch

Two notable examples of complex natural products containing methyl-substituted cyclopropane rings are FR-900848 and U-106305, both isolated from bacteria of the order Actinomycetales. acs.orgacs.org FR-900848, produced by Streptoverticillium fervens, is a potent antifungal agent with a side chain featuring five cyclopropane rings, four of which are contiguous. acs.orgnih.gov Its complex structure includes a terminal (1R,2R)-2-methylcyclopropyl group. nih.gov U-106305, isolated from Streptomyces sp., is a potent inhibitor of the cholesteryl ester transfer protein (CETP) and contains six cyclopropane rings, five of which are contiguous. acs.orgwikipedia.org The detailed structural elucidation of these molecules has been a significant focus of synthetic chemistry. acs.orgacs.org

Other well-known natural products containing the cyclopropane ring, though not all with a 1-methyl substitution, highlight the importance of this motif. These include the pyrethrin insecticides, which contain chrysanthemic acid, and the plant hormone precursor 1-aminocyclopropane-1-carboxylic acid (ACC). wikipedia.orgresearchgate.net

| Compound Name | Source Organism | Key Structural Feature | Noted Biological Activity |

|---|---|---|---|

| FR-900848 | Streptoverticillium fervens | Polycyclopropane fatty acid with a terminal methylcyclopropyl group | Antifungal nih.gov |

| U-106305 | Streptomyces sp. | Polycyclopropane fatty acid with six cyclopropane rings | Cholesteryl ester transfer protein (CETP) inhibitor acs.orgwikipedia.org |

| (+)-trans-Chrysanthemic acid | Component of Pyrethrins from Tanacetum cinerariifolium | Monoterpene with a dimethylcyclopropane ring | Insecticidal epfl.ch |

| Coronatine | Phytopathogenic bacteria (e.g., Pseudomonas syringae) | Cyclopropyl (B3062369) amino acid derivative | Phytotoxin epfl.ch |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Plants | Cyclopropyl amino acid | Precursor to ethylene (B1197577) (plant hormone) wikipedia.org |

Proposed Biosynthetic Pathways for Cyclopropane Ring Formation in Biological Systems

Nature has evolved diverse and sophisticated strategies to construct the high-energy cyclopropane ring. nih.gov The biosynthetic pathways can be broadly categorized based on the key chemical intermediates involved, such as carbocations, carbanions, or through the transfer of a methylene (B1212753) group. nih.gov

A primary and well-studied pathway, particularly for cyclopropane fatty acids (CFAs) in bacteria and plants, involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer. nih.govwikipedia.org This reaction is catalyzed by cyclopropane fatty acid (CFA) synthase. nih.gov Isotope labeling studies have confirmed that the S-methyl group of SAM is the source of the methylene carbon that forms the cyclopropane bridge. acs.org This mechanism avoids discrete, high-energy intermediates by directly transferring the methylene group to the alkene.

In the vast family of terpenoid natural products, cyclopropane rings are often formed via carbocationic intermediates. acs.org The biosynthesis of terpenes starts from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). acs.org Prenyltransferase enzymes assemble these units, and subsequent cyclization reactions catalyzed by terpene synthases proceed through reactive carbocation intermediates, which can be quenched by intramolecular attack to form the cyclopropane ring. acs.org

A third strategy involves carbanionic intermediates, where an intramolecular nucleophilic substitution (SN2-type reaction) leads to ring closure. acs.org The classic example of this pathway is the biosynthesis of 1-aminocyclopropane-1-carboxylate (ACC), the precursor to the plant hormone ethylene. acs.orgwikipedia.org In this reaction, SAM is converted to ACC, where the cyclopropane ring is formed by the intramolecular displacement of the S-methylthioadenosine group. acs.org

Microbial Metabolic Pathways Involving Propanoic Acid and its Derivatives

Propanoic acid (propionate) and its activated form, propionyl-CoA, are key intermediates in the metabolism of various microorganisms. google.com Bacteria, in particular, utilize several distinct pathways for the production of propionate, which can be broadly classified as fermentative, biosynthetic, and catabolic routes. nih.govmasterorganicchemistry.com

The two most recognized primary fermentation pathways are the acrylate (B77674) pathway and the Wood-Werkman cycle (also known as the methylmalonyl-CoA pathway). masterorganicchemistry.com

Acrylate Pathway: Found in bacteria such as Clostridium propionicum and Megasphaera elsdenii, this pathway typically starts from lactate. Lactate is converted to lactyl-CoA, then dehydrated to acrylyl-CoA, which is finally reduced to propionyl-CoA. mdpi.com

Wood-Werkman Cycle: This pathway is characteristic of Propionibacterium species, which are notable for their high yields of propionic acid. epfl.ch In this cycle, pyruvate (B1213749) is carboxylated to form oxaloacetate, which then enters a series of reactions analogous to a reversed Krebs cycle, leading to succinyl-CoA. Succinyl-CoA is then converted to methylmalonyl-CoA, and a final transcarboxylase step transfers a carboxyl group from methylmalonyl-CoA to pyruvate, yielding propionyl-CoA and regenerating oxaloacetate. mdpi.com

Additionally, several amino acids can be degraded by microorganisms to produce propionyl-CoA. nih.gov These catabolic pathways involve the breakdown of amino acids such as threonine, methionine, valine, and isoleucine. nih.govmdpi.com For example, threonine can be converted to 2-ketobutyrate, which is then oxidatively decarboxylated to form propionyl-CoA. mdpi.com These pathways are crucial for microbial growth on protein-rich substrates. nih.gov

Enzymatic Synthesis and Biocatalysis for Cyclopropyl Carboxylic Acids

The unique properties of the cyclopropane ring have made it a desirable feature in pharmaceuticals and agrochemicals, driving interest in developing efficient and stereoselective synthetic methods. researchgate.net Biocatalysis, using enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative to traditional chemical synthesis for creating chiral cyclopropane-containing molecules. researchgate.net

Engineered heme proteins, such as variants of myoglobin (B1173299) and cytochrome P450, have been successfully developed to catalyze stereoselective cyclopropanation reactions. researchgate.netwgtn.ac.nz These biocatalysts mediate carbene transfer from a diazoester precursor to an alkene, affording enantioenriched cyclopropanes. wgtn.ac.nz This approach has been applied to the synthesis of precursors for drugs like levomilnacipran (B1675123) and ticagrelor. researchgate.net The advantage of this method lies in the high degree of stereocontrol imparted by the enzyme's active site, which can be tuned through directed evolution. wikipedia.org

Another enzymatic strategy involves the use of nitrilases, which can hydrolyze nitriles to carboxylic acids. Libraries of diverse nitrilases have been screened to find enzymes that can perform enantioselective hydrolysis of cyanohydrins or related molecules, providing access to valuable chiral hydroxy carboxylic acids. This approach can be applied to precursors to generate optically active cyclopropyl carboxylic acid derivatives.

These chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical reactions, offer a powerful platform for generating diverse libraries of enantiopure cyclopropane building blocks for drug discovery and development. researchgate.net

Applications and Future Directions in Chemical Sciences

3-(1-Methylcyclopropyl)propanoic Acid as a Versatile Building Block in Complex Chemical Synthesis

The cyclopropane (B1198618) moiety is a highly valuable structural motif in the development of complex chemical compounds, particularly in the fields of pharmaceuticals and agrochemicals. rsc.org Its unique steric and electronic properties, such as enhanced metabolic stability and the ability to act as a versatile bioisostere, make it a desirable component in drug design. rsc.orgnih.gov this compound serves as an important building block, providing a synthetically accessible source of the 1-methylcyclopropyl group attached to a three-carbon chain, which can be further elaborated.

The construction of molecules containing the cyclopropane ring can be achieved through various synthetic strategies. These methods either build the ring during the synthesis or incorporate a pre-formed cyclopropane-containing building block. organic-chemistry.org The use of building blocks like this compound is often advantageous for introducing the cyclopropyl (B3062369) moiety into intermediates of drug substances. unl.pt Chemoenzymatic strategies have also been developed for the stereoselective assembly of chiral cyclopropane scaffolds, highlighting the importance of creating diverse libraries of these building blocks for drug discovery. bohrium.comfigshare.comrochester.edu

The propanoic acid portion of the molecule offers a reactive handle for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or other functional groups, allowing for its integration into larger molecular frameworks through well-established synthetic protocols. For instance, the development of novel cyclopropane-containing amino acids demonstrates the utility of such building blocks in creating conformationally constrained peptides with unique three-dimensional structures. americanelements.com

Below is a table summarizing common strategies for the synthesis of cyclopropane rings, which are relevant to the generation and use of building blocks like this compound.

Table 1: Selected Synthetic Methodologies for Cyclopropane Ring Formation

| Reaction Type | Description | Key Reagents/Catalysts |

|---|---|---|

| Cycloalkylation | Double alkylation of a compound with an acidic C-H bond using a 1,2-dihaloethane. | Strong base, 1,2-dihaloethane |

| Simmons-Smith Reaction | A stereospecific cycloaddition of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to an alkene. | CH₂I₂, Zn(Cu) |

| Catalytic Cyclopropanation | Reaction of an alkene with a diazo compound in the presence of a transition metal catalyst. | Diazo compounds (e.g., ethyl diazoacetate), Rh or Cu catalysts |

| Corey-Chaykovsky Reaction | Reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound to form a cyclopropane. researchgate.net | Dimethylsulfoxonium methylide, α,β-unsaturated ketone/ester |

| Kulinkovich Reaction | Reductive cyclopropanation of esters using Grignard reagents in the presence of a titanium catalyst. | Grignard reagents (e.g., EtMgBr), Ti(O-i-Pr)₄ |

The strategic incorporation of building blocks such as this compound facilitates the synthesis of complex molecular architectures that are of significant interest in medicinal chemistry and materials science.

Integration of Cyclopropyl Propanoic Acid Motifs into Novel Materials and Polymer Architectures

The integration of unique functional motifs into polymer backbones is a key strategy for developing advanced materials with tailored properties. While the direct polymerization of this compound is not widely documented, its structure offers significant potential for incorporation into novel polymer and material architectures, particularly polyesters and polyamides. ontosight.ai

The carboxylic acid group of this compound provides a reactive site for polycondensation reactions. libretexts.org By reacting it with a diol, a polyester (B1180765) can be formed where the 3-(1-methylcyclopropyl)propyl unit becomes a repeating part of the polymer chain. researchgate.netnih.govmdpi.com Similarly, reaction with a diamine would yield a polyamide. The inclusion of the cyclopropane ring into the polymer backbone is expected to impart distinct physical and chemical properties. researchgate.netresearchgate.net

Potential Effects of Cyclopropyl Motifs on Polymer Properties:

Increased Rigidity and Thermal Stability: The rigid, strained three-membered ring of the cyclopropane group can restrict the conformational freedom of the polymer chain. This rigidity can lead to an increase in the glass transition temperature (Tg) and enhanced thermal stability of the resulting material. researchgate.net

Modified Crystallinity: The introduction of the non-planar cyclopropyl group can disrupt the regular packing of polymer chains, potentially leading to more amorphous materials. researchgate.net Control over the degree of functionalization could allow for tuning the material's crystallinity. researchgate.net

Enhanced Biodegradability: Aliphatic polyesters are known for their biodegradability, a crucial feature for biomedical applications like drug delivery systems and tissue engineering scaffolds. ontosight.airesearchgate.net The specific impact of the cyclopropyl group on the rate and mechanism of biodegradation would be a key area of investigation.

Responsive Properties: By synthesizing copolymers with other functional monomers, materials with responsive properties could be developed. For instance, incorporating monomers with pH-sensitive groups alongside the cyclopropyl propanoic acid motif could lead to smart materials that change their properties in response to environmental stimuli. nih.gov

The synthesis of polymers containing cyclopropane groups has been achieved through the modification of existing polymers, such as the cyclopropanation of polybutadiene. researchgate.netresearchgate.net These studies have shown that the incorporation of cyclopropane units significantly alters the polymer's properties, including viscosity, melt flow, and thermal stability. researchgate.net This provides a strong basis for exploring the direct polymerization of monomers like this compound to create new materials with unique and valuable characteristics.

Supramolecular Chemistry and Molecular Recognition Phenomena Involving Cyclopropyl Carboxylic Acids

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a cornerstone of supramolecular chemistry. ijacskros.com Carboxylic acids are important targets for molecular recognition due to their prevalence in biological systems and their ability to act as both hydrogen bond donors and acceptors. ijacskros.com The study of how synthetic receptors bind to cyclopropyl carboxylic acids like this compound offers insights into designing highly selective host-guest systems.

The recognition of a carboxylic acid guest by a synthetic host molecule is governed by several non-covalent interactions. The precise geometry and electronic nature of both the host's binding cavity and the guest molecule determine the strength and selectivity of the binding. ijacskros.comelsevierpure.com

Table 2: Key Non-Covalent Interactions in Carboxylic Acid Recognition

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | The primary interaction, involving the carboxylic acid's -OH (donor) and C=O (acceptor) groups interacting with complementary sites on the host molecule. |

| Electrostatic Interactions | Attraction between the partial positive charge on the carboxylic acid proton and partial negative charges on the host, or ion-pairing if the acid is deprotonated. |

| Van der Waals Forces | Weak, short-range attractions that depend on the close packing and complementary shapes of the host and guest. |

| Hydrophobic Effects | In aqueous media, the nonpolar parts of the host and guest are driven together to minimize their disruptive effect on the hydrogen-bonding network of water. |

For this compound, the key structural features influencing its recognition are the carboxylic acid headgroup and the hydrophobic 1-methylcyclopropylpropyl tail.

Binding of the Carboxylic Acid Group: Synthetic receptors are often designed with motifs like amidinium ions, guanidinium (B1211019) ions, or 2-aminopyridine (B139424) units that can form multiple, charge-assisted hydrogen bonds with the carboxylate group, leading to strong and specific binding.

Recognition of the Cyclopropyl Moiety: The cyclopropyl group provides a rigid, well-defined, and non-planar hydrophobic segment. A synthetic host would require a cavity of a complementary shape and size to maximize van der Waals contacts with this group. elsevierpure.com The presence of the methyl group adds another layer of steric requirement for selective binding, distinguishing it from unsubstituted cyclopropyl or linear alkyl chains. rsc.org The design of receptors that can selectively bind the unique shape of the 1-methylcyclopropyl group over other alkyl groups is a significant challenge and a key goal in this area. rsc.orgnankai.edu.cn

The development of synthetic receptors for carboxylic acids is an active area of research, with potential applications in sensing, separations, and catalysis. ijacskros.com Understanding the specific interactions that govern the recognition of uniquely shaped molecules like this compound is crucial for advancing the design of these sophisticated supramolecular systems. acs.org

Design and Synthesis of Advanced Ligands for Catalysis

The development of advanced ligands is critical for enhancing the performance of metal catalysts in terms of activity, selectivity, and stability. This compound represents a potential precursor for a new class of ligands, where the distinct steric and electronic properties of the 1-methylcyclopropyl group can be harnessed to influence catalytic transformations.

The carboxylic acid functionality of this compound can be readily modified to create various coordinating groups. For example, it can be converted into amides, esters, or alcohols, which can then be further functionalized to produce mono- or polydentate ligands. These ligands can coordinate with a wide range of transition metals used in catalysis, such as palladium, nickel, rhodium, and copper. nih.govresearchgate.net

The 1-methylcyclopropyl moiety serves as a unique structural element within the ligand framework:

Steric Influence: The cyclopropyl group is a conformationally rigid and sterically demanding substituent. rsc.org When incorporated into a ligand, it can create a specific steric environment around the metal center, influencing the substrate's approach and thereby controlling the stereoselectivity (e.g., enantioselectivity or diastereoselectivity) of a reaction.

Electronic Properties: The C-C bonds of the cyclopropane ring have a higher degree of p-character than typical alkanes, which can influence the electronic properties of the ligand and, consequently, the reactivity of the metal center.

Scaffold for Chiral Ligands: The rigid nature of the cyclopropane ring makes it an excellent scaffold for the construction of chiral ligands. For example, enantioselective C-H activation and arylation of cyclopropanes have been successfully achieved using palladium catalysts bearing chiral mono-N-protected amino acid ligands. rsc.orgnih.govnih.govacs.orgchemrxiv.org This demonstrates that ligands derived from or containing cyclopropane structures can be highly effective in asymmetric catalysis.

The design process for a new ligand based on this compound would involve derivatizing the propanoic acid chain to introduce coordinating atoms (e.g., N, P, O) and positioning the cyclopropyl group to exert maximal steric and electronic influence on the catalytic cycle. For instance, in nickel-catalyzed cross-coupling reactions of cyclopropyl ketones, the choice of ligand (e.g., redox-active terpyridine) has been shown to be crucial in enabling C-C bond activation through a metal-ligand cooperation mechanism. nih.govresearchgate.netchemrxiv.orgresearchgate.net This highlights the potential for ligands featuring cyclopropyl motifs to participate directly in novel reaction mechanisms.

Advancements in Organic Reaction Methodology Development with Cyclopropyl Substrates

The high ring strain (approximately 27.5 kcal/mol) of the cyclopropane ring makes it a reactive functional group that can participate in a wide array of chemical transformations not accessible to acyclic or larger cyclic alkanes. unl.pt This reactivity has been exploited to develop novel organic reaction methodologies, particularly for the synthesis of complex carbocyclic and heterocyclic frameworks. Substrates like this compound, which are considered monoactivated cyclopropanes (activated by the adjacent carboxylic acid group), are key players in this field. acs.orgfigshare.com

The reactivity of cyclopropyl substrates can be broadly categorized into reactions that retain the three-membered ring and those that proceed via ring-opening.

Ring-Retaining Reactions (C-H Functionalization): Significant progress has been made in the direct functionalization of C-H bonds on the cyclopropane ring. Transition metal catalysis, particularly with palladium, has enabled the enantioselective arylation and olefination of cyclopropanes. rsc.orgnih.govacs.org These methods provide a powerful way to synthesize highly substituted, enantioenriched cyclopropane derivatives from simple precursors. rsc.org

Ring-Opening Reactions: The release of ring strain provides a strong thermodynamic driving force for ring-opening reactions. The regioselectivity of the C-C bond cleavage is often controlled by the substituents on the ring.

Acid-Catalyzed Ring-Opening: Brønsted or Lewis acids can promote the opening of the cyclopropane ring to generate a carbocationic intermediate, which can then be trapped by a nucleophile. nih.gov For cyclopropanes activated by a carbonyl group, this can proceed via a homo-conjugate addition pathway. nih.gov

Transition Metal-Catalyzed Ring-Opening: Transition metals like nickel, palladium, and rhodium can catalyze a variety of ring-opening reactions, including cycloadditions and cross-coupling reactions. researchgate.net For example, cyclopropyl ketones can undergo [3+2] cycloaddition reactions with alkenes or alkynes. chemrxiv.org

Radical Ring-Opening: The cyclopropane ring can also be opened via radical pathways. nih.gov This often involves the formation of a cyclopropylcarbinyl radical, which rapidly rearranges to a homoallylic radical, leading to the formation of linear products. nih.gov

Table 3: Representative Reaction Types for Cyclopropyl Substrates

| Reaction Category | Transformation | Typical Conditions/Catalysts |

|---|---|---|

| C-H Functionalization | Enantioselective C–H arylation | Pd(II) catalyst, chiral amino acid ligand, arylboron reagent nih.govacs.org |

| Ring-Opening Hydroarylation | 1,3-Addition of an arene across a C-C bond | Catalytic Brønsted acid (e.g., TfOH) in HFIP solvent nih.gov |

| Ring-Opening/Recyclization | Cascade reaction of cyclopropyl aryl ketones to form indenones | Uncatalyzed in DMSO at elevated temperatures acs.orgfigshare.commedsci.cn |

| Radical Ring-Opening | Oxidative ring-opening followed by functionalization (e.g., alkynylation, fluorination) | Single electron oxidants (e.g., Ag(II), Na₂S₂O₈), photocatalysis nih.gov |

| [3+2] Cycloaddition | Reaction of a cyclopropyl ketone or imine with an enone to form a cyclopentane | Nickel catalyst chemrxiv.org |

These advanced methodologies underscore the utility of cyclopropyl substrates as versatile three-carbon synthons in organic synthesis, enabling the efficient construction of complex molecular architectures.

Q & A

Q. What are the recommended synthetic routes for 3-(1-Methylcyclopropyl)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common synthesis involves cyclopropane ring formation via [2+1] cycloaddition using methylcyclopropane precursors. For example, methimazole and 3-bromopropanoic acid can be reacted under basic conditions (e.g., DABCO) to introduce the cyclopropyl moiety . Optimize yields by controlling reaction temperature (40–60°C) and using anhydrous solvents to minimize side reactions. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Refer to safety data sheets (SDS) for handling protocols:

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation .

- Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture, which may hydrolyze the cyclopropyl group .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR (DMSO-d6) to confirm cyclopropyl proton signals (δ 0.8–1.2 ppm) and carboxylic acid protons (δ 12–13 ppm). -NMR can verify the cyclopropyl carbons (δ 10–15 ppm) .

- GC-MS : Derivatize the compound with BSTFA for volatility. Monitor molecular ion peaks (e.g., m/z 154 for the methyl ester derivative) .

Advanced Research Questions

Q. How can researchers design experiments to study the metabolic fate of this compound in biological systems?

- Methodological Answer :

- In vitro models : Incubate the compound with liver microsomes (e.g., rat S9 fractions) and NADPH cofactors to identify phase I metabolites. Use HPLC-UV (λ = 254 nm) with C18 columns for separation .

- Isotope labeling : Synthesize -labeled analogs at the cyclopropyl group to track metabolic pathways via LC-MS/MS .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-response analysis : Test concentrations from 1 nM to 1 mM in cell-free assays (e.g., DPPH radical scavenging) and cellular models (e.g., RAW 264.7 macrophages). Note that pro-oxidant effects may dominate at >100 µM due to redox cycling .

- Model specificity : Compare results across species (e.g., rat erythrocytes vs. human cell lines) to identify interspecies variability in metabolic enzyme expression .

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or PPAR-γ. Validate predictions with SPR assays to measure binding affinity (KD) .

- QSAR modeling : Train models on derivatives (e.g., 3-(4-hydroxyphenyl)propanoic acid) to correlate structural features (e.g., cyclopropyl hydrophobicity) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.